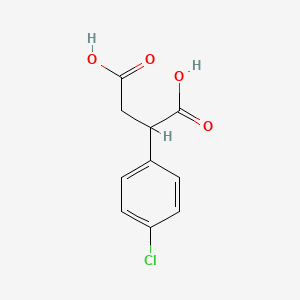
2-(4-氯苯基)琥珀酸
货号 B2988532
CAS 编号:
58755-91-2
分子量: 228.63
InChI 键: AGFXJIDIVHRKCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
2-(4-Chlorophenyl)succinic acid is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of succinic acid, where one of the hydrogen atoms from the methylene group is replaced by a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)succinic acid consists of a succinic acid backbone with a 4-chlorophenyl group attached. The InChI code for this compound is 1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) .科学研究应用
Microbial Production of Succinic Acid
- Scientific Field : Biochemistry and Microbiology .
- Application Summary : Succinic acid is a valuable organic acid with high commercial value that can be employed in various sectors including food, cosmetics, and chemistry . It can be produced through bacterial fermentation .
- Methods of Application : The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste . Different methods under metabolic engineering are being frequently used for bio-based succinic acid production using representative microorganisms .
- Results or Outcomes : This method provides a sustainable and affordable production of succinic acid .
Carbon Sequestration and Waste Biomass Utilization
- Scientific Field : Environmental Science and Bioengineering .
- Application Summary : Succinic acid, one of the top platform chemicals produced from biomass, is a precursor of various high value-added derivatives . It helps to achieve carbon reduction goals as 1 mol CO2 is assimilated in 1 mol SA biosynthetic route under anaerobic conditions .
- Methods of Application : Methods for enhanced CO2 fixation in SA production and utilization of waste biomass for SA production are reviewed . Bioelectrochemical and bioreactor coupling systems constructed with off-gas reutilization to capture CO2 more efficiently were highlighted .
- Results or Outcomes : This method provides a green biosynthetic method to obtain SA from waste and renewable feedstocks .
Enantioseparation
- Scientific Field : Analytical Chemistry .
- Application Summary : 2-(4-Chlorophenyl)succinic acid was successfully enantioseparated by countercurrent chromatography .
- Methods of Application : Hydroxypropyl-β-cyclodextrin was used as a chiral selector . A two-phase solvent system composed of n-hexane-ethyl acetate-0.1 mol/L phosphate buffer with pH 2.65 (5:5:10, v/v) was selected .
- Results or Outcomes : This method provides a successful enantioseparation of 2-(4-Chlorophenyl)succinic acid .
Synthesis of Water-Soluble Ureide
- Scientific Field : Organic Chemistry .
- Application Summary : A new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N-[(3-chlorophenyl)(phenyl)methyl]urea with succinic anhydride in the presence of some acids .
- Methods of Application : The synthesis involved acylation of galodif with succinic anhydride . This resulted in a ureide that is soluble in aqueous media .
- Results or Outcomes : The synthesized ureide is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
Enantioseparation
- Scientific Field : Analytical Chemistry .
- Application Summary : 2-(4-Chlorophenyl)succinic acid was successfully enantioseparated by countercurrent chromatography .
- Methods of Application : Hydroxypropyl-β-cyclodextrin was used as a chiral selector . A two-phase solvent system composed of n-hexane-ethyl acetate-0.1 mol/L phosphate buffer with pH 2.65 (5:5:10, v/v) was selected .
- Results or Outcomes : This method provides a successful enantioseparation of 2-(4-Chlorophenyl)succinic acid .
Synthesis of Water-Soluble Ureide
- Scientific Field : Organic Chemistry .
- Application Summary : A new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N-[(3-chlorophenyl)(phenyl)methyl]urea with succinic anhydride in the presence of some acids . Unlike galodif which is almost insoluble in water, the synthesized ureide is soluble in aqueous media . It is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
- Methods of Application : The synthesis involved acylation of galodif with succinic anhydride . This resulted in a ureide that is soluble in aqueous media .
- Results or Outcomes : The synthesized ureide is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
属性
IUPAC Name |
2-(4-chlorophenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFXJIDIVHRKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)succinic acid | |
Citations
For This Compound
6
Citations
2‐(4‐Chlorophenyl)succinic acid was successfully enantioseparated by countercurrent chromatography using hydroxypropyl‐β‐cyclodextrin as chiral selector. A two‐phase solvent …
Number of citations: 3
analyticalsciencejournals.onlinelibrary.wiley.com
Esterification of racemic 4-nitro-3-(4-chlorophenyl)butanoic acid with (R)- or (S)-N-phenylpantolactam as the chiral auxiliary allowed us to obtain the (3R,3′R)- or (3S,3′S)-nitro esters …
Number of citations: 64
www.sciencedirect.com
Nine types of hydroxypropyl-β-cyclodextrin (HP-β-CD) with different degrees and distributions of substitution were synthesised, and nine racemates were selected to investigate the …
Number of citations: 2
www.sciencedirect.com
A palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids with CO and alcohol was developed, preparing a variety of chiral α-substituted succinates in moderate yields …
Number of citations: 5
pubs.acs.org
The long-term, irreversible, Parkinsonism-like side effects of haloperidol have been speculated to involve several mechanisms. More recently, it has been speculated that the metabolic …
Number of citations: 55
pubs.acs.org
A method allowing the selective oxygen labelling of aliphatic polyacids, for example, succinic and glutaric acids, is reported. This process is based on the hydrolysis of a 3-alkyl-4-…
Number of citations: 9
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)
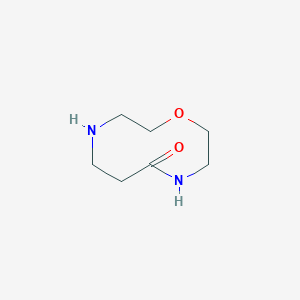
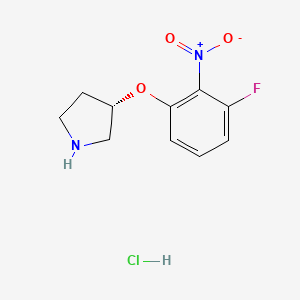
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)
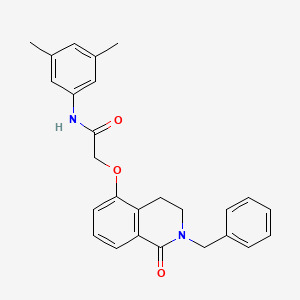
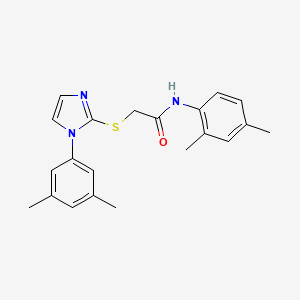
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)
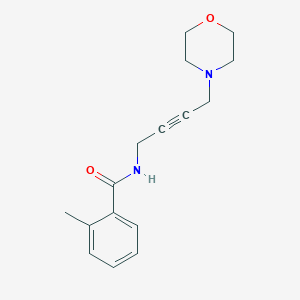
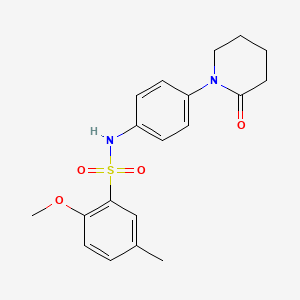
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)